Cefuroxima sódica

Descripción general

Descripción

La cefuroxima sódica es un antibiótico cefalosporínico de segunda generación que se utiliza para tratar y prevenir una variedad de infecciones bacterianas. Es eficaz contra bacterias grampositivas y gramnegativas, lo que la convierte en un antibiótico de amplio espectro. La this compound se utiliza comúnmente para tratar infecciones como neumonía, meningitis, otitis media, sepsis, infecciones del tracto urinario y enfermedad de Lyme .

Aplicaciones Científicas De Investigación

La cefuroxima sódica tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como estándar en el análisis de residuos de this compound en diversas muestras. En biología y medicina, se emplea para estudiar los mecanismos de resistencia bacteriana y la eficacia de los antibióticos. En la industria farmacéutica, la this compound se utiliza en el desarrollo y ensayo de nuevas formulaciones antibióticas .

Mecanismo De Acción

La cefuroxima sódica ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas específicas de unión a la penicilina situadas en el interior de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición impide la formación de enlaces cruzados en la pared celular bacteriana, lo que lleva a la lisis y la muerte celular .

Análisis Bioquímico

Biochemical Properties

Cefuroxime sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . Cefuroxime sodium interacts with various enzymes and proteins, including beta-lactamases, which it is resistant to, allowing it to remain effective against beta-lactamase-producing bacteria .

Cellular Effects

Cefuroxime sodium exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to the rupture of bacterial cell walls, resulting in the death of the bacteria . In addition to its bactericidal effects, cefuroxime sodium can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. By inhibiting cell wall synthesis, it interferes with the normal functioning of bacterial cells, ultimately leading to their demise .

Molecular Mechanism

The molecular mechanism of action of cefuroxime sodium involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall biosynthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis and death. Cefuroxime sodium’s resistance to beta-lactamase enzymes further enhances its effectiveness against a wide range of bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefuroxime sodium can change over time. The stability and degradation of cefuroxime sodium are important factors that influence its long-term effects on cellular function. Studies have shown that cefuroxime sodium remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to cefuroxime sodium in in vitro or in vivo studies has shown that it can lead to changes in bacterial populations and resistance patterns .

Dosage Effects in Animal Models

The effects of cefuroxime sodium vary with different dosages in animal models. At therapeutic doses, cefuroxime sodium effectively treats bacterial infections without causing significant adverse effects . At higher doses, cefuroxime sodium can cause toxic or adverse effects, including gastrointestinal disturbances and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Cefuroxime sodium is involved in various metabolic pathways within the body. It is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug interacts with enzymes and cofactors involved in renal excretion, ensuring its efficient elimination from the body . Cefuroxime sodium’s impact on metabolic flux and metabolite levels is minimal, as it is not extensively metabolized .

Transport and Distribution

Cefuroxime sodium is widely distributed within cells and tissues. It is absorbed well from the gastrointestinal tract when administered as the axetil salt and is hydrolyzed to the active drug in the gastrointestinal mucosa . The drug achieves peak plasma concentrations within 2 hours of oral administration and 30 minutes of intramuscular administration . Cefuroxime sodium is distributed to various body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It also crosses the blood-brain barrier, making it effective in treating central nervous system infections .

Subcellular Localization

The subcellular localization of cefuroxime sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. The drug targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting peptidoglycan synthesis and leading to cell lysis . Cefuroxime sodium does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles within bacterial cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de cefuroxima sódica implica varios pasos. Un método incluye la adición de metanol o alcohol anhidro, una solución acuosa de lactato de sodio e iso-octoato de sodio a un recipiente para obtener líquido de sodio. En otro recipiente, se añaden acetona, agua y ácido cefuroxímico, seguido de carbón activo para agitar, decolorar y filtrar para obtener un filtrado de ácido cefuroxímico. El filtrado se añade entonces al líquido de sodio, se agita para generar sedimentación y se filtra para obtener un producto húmedo de this compound. El producto húmedo se lava con una mezcla líquida de metanol/acetona o una mezcla líquida de alcohol anhidro/acetona, seguido de un lavado con una solución de acetona y se seca para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica mantener condiciones estériles para garantizar la pureza del producto y su idoneidad para el uso médico. Las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: La cefuroxima sódica sufre diversas reacciones químicas, entre ellas la hidrólisis, la oxidación y la sustitución. Estas reacciones son esenciales para su estabilidad y eficacia como antibiótico.

Reactivos y condiciones comunes: Los reactivos comunes que se utilizan en las reacciones que implican this compound incluyen acetato de sodio, ácido acético y acetonitrilo. Las reacciones se suelen llevar a cabo bajo condiciones de pH controladas, utilizando a menudo tampones para mantener el pH deseado .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen sus formas hidrolizadas y varios productos de degradación. Estos productos se analizan para garantizar la estabilidad y eficacia del antibiótico .

Comparación Con Compuestos Similares

La cefuroxima sódica forma parte de la clase de antibióticos cefalosporínicos, que incluye otros compuestos como la cefotaxima, la ceftazidima y la ceftriaxona. En comparación con estos compuestos similares, la this compound tiene un espectro de actividad más amplio y es menos susceptible a la degradación por beta-lactamasas. Esto la hace especialmente eficaz contra las bacterias productoras de beta-lactamasas .

Lista de compuestos similares:- Cefotaxima

- Ceftazidima

- Ceftriaxona

- Cefalotina

- Cefmetazol

- Cefpodoxime

Propiedades

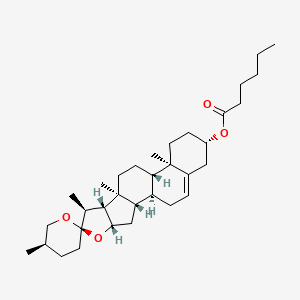

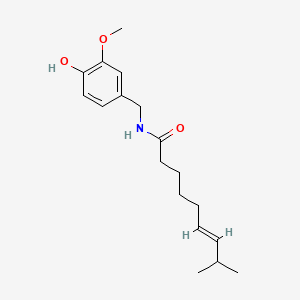

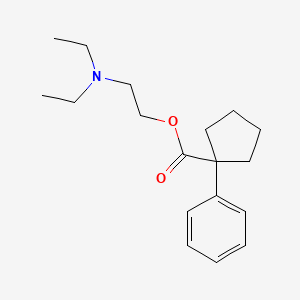

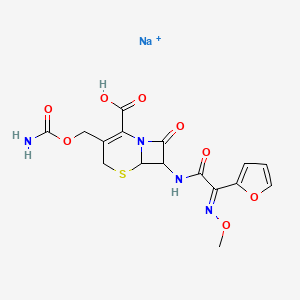

IUPAC Name |

sodium;3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOHUPGIOGTKV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N4NaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56238-63-2 | |

| Record name | Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefuroxime Sodium exert its antibacterial activity?

A: Cefuroxime Sodium, a second-generation cephalosporin antibiotic, acts as a bactericidal agent by interfering with bacterial cell wall synthesis. [] It specifically inhibits the transpeptidation reaction involved in peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of bacterial cell walls. [] This disruption leads to cell lysis and bacterial death.

Q2: What is the molecular formula and weight of Cefuroxime Sodium?

A2: The molecular formula of Cefuroxime Sodium is C16H15N4NaO8S. Its molecular weight is 446.39 g/mol.

Q3: Are there any spectroscopic data available for Cefuroxime Sodium?

A: Yes, various spectroscopic techniques have been employed to characterize Cefuroxime Sodium, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Studies have reported the UV-Vis absorption maxima, IR spectral bands, and NMR chemical shifts, providing valuable information about the compound's structure. [, , ]

Q4: Is Cefuroxime Sodium compatible with other commonly used intravenous fluids?

A: Research has demonstrated the compatibility of Cefuroxime Sodium with various intravenous fluids, including 0.9% Sodium Chloride Injection, 5% Glucose Solution, and Lactated Ringer's Solution. Studies have shown that the drug remains stable in these solutions for specific time periods at different temperatures. [, , ]

Q5: What is the stability profile of Cefuroxime Sodium in aqueous solutions?

A: The stability of Cefuroxime Sodium in aqueous solutions is influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the drug undergoes degradation at elevated temperatures and under alkaline conditions. [] Neutral pH conditions generally offer greater stability. []

Q6: How does the reconstitution process impact the stability of Cefuroxime Sodium for injection?

A: Studies have shown that factors like particle size distribution, hygroscopicity, moisture content, and wettability of the Cefuroxime Sodium powder can influence the reconstitution time. [] These variables should be carefully controlled during manufacturing to ensure complete reconstitution before administration. []

Q7: Does Cefuroxime Sodium exhibit any catalytic properties?

A7: Cefuroxime Sodium primarily functions as an antibiotic and does not exhibit significant catalytic properties. Its primary mechanism of action revolves around inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing specific chemical reactions.

Q8: Have any computational studies been conducted on Cefuroxime Sodium?

A8: While there are currently no widely published studies on Cefuroxime Sodium using QSAR models or simulations, researchers could potentially employ these techniques to investigate the drug's interactions with its target enzyme and predict the properties of potential derivatives.

Q9: What are some strategies for improving the stability and bioavailability of Cefuroxime Sodium formulations?

A: Researchers are exploring various strategies to enhance the stability and bioavailability of Cefuroxime Sodium, such as the development of microspheres for rectal delivery [], and investigating different crystal forms to potentially improve stability and other pharmaceutical properties. []

Q10: Are there any specific SHE (Safety, Health, and Environment) considerations associated with Cefuroxime Sodium?

A10: As with all pharmaceuticals, manufacturing and handling of Cefuroxime Sodium require adherence to relevant SHE regulations. This includes appropriate waste management practices to minimize environmental impact and ensure worker safety.

Q11: How is Cefuroxime Sodium absorbed, distributed, metabolized, and excreted in the body?

A: Studies in goats have shown that Cefuroxime Sodium is rapidly absorbed and distributed following intramuscular administration, reaching peak serum concentrations within hours. [] It has a relatively short elimination half-life and is primarily excreted in urine. []

Q12: Are there any known mechanisms of resistance to Cefuroxime Sodium?

A: Resistance to Cefuroxime Sodium can arise from mechanisms such as the production of beta-lactamases, which hydrolyze the beta-lactam ring essential for its activity, and alterations in penicillin-binding proteins (PBPs), the drug's target site. []

Q13: Are there any ongoing efforts to develop targeted delivery systems for Cefuroxime Sodium?

A: While not extensively explored, researchers have investigated microspheres as a potential approach to achieve targeted rectal delivery of Cefuroxime Sodium. []

Q14: How is Cefuroxime Sodium typically analyzed in biological samples and pharmaceutical formulations?

A: Various analytical methods have been developed and validated for the determination of Cefuroxime Sodium, including high-performance liquid chromatography (HPLC) [, , , , ] and flow-injection chemiluminescence. [] These methods offer sensitivity, specificity, and reliability in quantifying the drug.

Q15: How does the solubility of Cefuroxime Sodium in different solvents impact its formulation and delivery?

A: The solubility of Cefuroxime Sodium varies in different solvents, which is a crucial factor influencing its formulation and delivery. Studies have investigated its solubility in pure water and binary liquid mixtures, providing valuable data for optimizing pharmaceutical formulations. []

Q16: What are the key considerations for ensuring the quality control of Cefuroxime Sodium products?

A16: Stringent quality control measures are essential throughout the manufacturing process of Cefuroxime Sodium. This includes monitoring critical parameters such as purity, potency, sterility, and stability to guarantee product safety and efficacy.

Q17: Are there any known immunological concerns associated with Cefuroxime Sodium?

A: While Cefuroxime Sodium is generally well-tolerated, hypersensitivity reactions can occur, as with any medication. These reactions are often mediated by the immune system and can manifest as skin rashes or, in rare cases, more severe allergic responses. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.